N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3,3,3-trifluoropropane-1-sulfonamide
Description
This compound features a 2,5-dioxopyrrolidin-1-yl moiety connected via an ethoxyethyl linker to a 3,3,3-trifluoropropyl sulfonamide group. The pyrrolidinone ring (2,5-dioxopyrrolidin-1-yl) is a lactam structure known for its reactivity in crosslinking applications, while the trifluoropropyl sulfonamide contributes to enhanced metabolic stability and lipophilicity .
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3,3,3-trifluoropropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O5S/c12-11(13,14)3-8-22(19,20)15-4-6-21-7-5-16-9(17)1-2-10(16)18/h15H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIYDIWRFLJUBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNS(=O)(=O)CCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3,3,3-trifluoropropane-1-sulfonamide is a complex organic compound notable for its unique chemical structure and potential biological activities. This compound features a pyrrolidinone ring and various functional groups that may interact with biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 338.42 g/mol. The presence of the trifluoropropane moiety and the sulfonamide functional group suggests potential interactions with enzymes and receptors in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C16H22N2O4S |
| Molecular Weight | 338.42 g/mol |
| Purity | Typically 95% |
| Solubility | Soluble |
The mechanism of action for this compound is hypothesized to involve interactions with specific proteins or enzymes that play critical roles in various biological pathways. The sulfonamide group is known to inhibit certain enzymes, which could lead to altered metabolic pathways in target organisms.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of compounds similar to this compound. For instance:
- Antibacterial Activity : Compounds containing the dioxopyrrolidin structure have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 625 to 1250 µg/mL for some derivatives .
- Antifungal Activity : Similar compounds demonstrated antifungal activity against Candida albicans, indicating that modifications to the pyrrolidinone ring can enhance bioactivity .
Case Studies
Several studies have documented the synthesis and biological evaluation of derivatives related to this compound:
-
Study on Dioxolanes : A series of 1,3-dioxolanes were synthesized and tested for their antibacterial and antifungal activities. The results indicated that most compounds exhibited excellent antifungal activity against C. albicans and significant antibacterial effects against multiple strains of bacteria .
Compound Antibacterial Activity (MIC µg/mL) Antifungal Activity (MIC µg/mL) Compound 1 625 (S. aureus) Active Compound 4 1250 (E. faecalis) Active Compound 7 625 (S. epidermidis) Not tested - Pharmaceutical Applications : The potential use of this compound in treating bacterial infections has been highlighted due to its structural similarity to known antibiotics. The trifluoromethyl group may enhance lipophilicity, improving cellular uptake.
Comparison with Similar Compounds
Key Structural Features and Functional Group Analysis
The following table highlights structural and functional differences between the target compound and analogs from the provided evidence:
Functional Group Reactivity and Stability
- Target Compound: The sulfonamide group is highly stable under physiological conditions and resistant to hydrolysis compared to esters .
- 2,5-Dioxopyrrolidin-1-yl Propanoate (1433997-01-3): The ester group is prone to enzymatic or hydrolytic cleavage, making it suitable for prodrug strategies. The ethoxyethoxy linker may improve solubility but could introduce metabolic liabilities due to oxidation .
- (E)-Benzamide Derivative (1378524-41-4) :
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | 2,5-Dioxopyrrolidin-1-yl Propanoate | (E)-Benzamide Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | ~350 (estimated) | ~420 | ~550 |
| logP (Estimated) | 2.5–3.0 | 1.8–2.2 | 3.5–4.0 |
| Metabolic Stability | High (sulfonamide) | Moderate (ester hydrolysis) | High (fluorophenyl) |
| Aqueous Solubility | Moderate | High (polar linker) | Low |
Preparation Methods
Preparation of 3,3,3-Trifluoropropane-1-sulfonamide
The foundational intermediate 3,3,3-trifluoropropane-1-sulfonamide (CAS 1033906-44-3) is synthesized through two principal routes:
Method A: Sulfonyl Chloride Aminolysis
Reacting 3,3,3-trifluoropropane-1-sulfonyl chloride with aqueous ammonia (25-30% w/w) in dichloromethane at 0-5°C yields 83-87% product after 4 hours. Triethylamine (1.1 eq) neutralizes HCl byproducts, with purification via vacuum distillation (bp 78-80°C/12 mmHg).
Method B: Oxyma-Mediated Activation
A contemporary approach activates 3,3,3-trifluoropropanesulfonic acid using ethyl cyano(hydroxyimino)acetate (Oxyma) and N,N-diisopropylethylamine (DIPEA) in acetonitrile. The resulting Oxyma-O-sulfonate intermediate reacts with ammonium chloride (1.2 eq) at 25°C for 2 hours, achieving 91% yield with reduced racemization risk compared to classical methods.
Comparative Analysis
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 83-87% | 89-91% |
| Reaction Time | 4 hours | 2.5 hours |
| Byproduct Formation | HCl gas | None |
| Scalability | ≤10 kg batch | ≤50 kg batch |
Side Chain Construction
Synthesis of 2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethylamine
The amine-bearing side chain derives from a three-step sequence:
Ethylene Glycol Derivatization
Ethylene glycol reacts with tert-butyloxycarbonyl (Boc)-protected aminoethanol (1:1.2 molar ratio) in tetrahydrofuran using p-toluenesulfonic acid (0.05 eq) catalyst. After 6 hours at 65°C, Boc deprotection with trifluoroacetic acid/dichloromethane (1:4 v/v) yields 2-(2-aminoethoxy)ethanol (78% yield).Pyrrolidinone Conjugation
Condensing the diol with 2,5-dioxopyrrolidine (1.5 eq) in dimethylformamide at 110°C for 18 hours installs the cyclic imide moiety. Potassium carbonate (2 eq) facilitates nucleophilic substitution, with final purification via silica chromatography (hexane/ethyl acetate 3:1) achieving 65% isolated yield.Amine Functionalization
Mitsunobu reaction with phthalimide (1.2 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (1.5 eq) in tetrahydrofuran converts the terminal hydroxyl to a protected amine. Hydrazinolysis (hydrazine hydrate, ethanol, 70°C, 3 hours) liberates the free amine (82% overall yield).
Final Coupling Strategies
Sulfonamide Bond Formation
Converging the core sulfonamide and side chain involves two validated protocols:
Protocol 1: Direct Coupling
3,3,3-Trifluoropropane-1-sulfonyl chloride (1 eq) reacts with 2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethylamine (1.1 eq) in dichloromethane/triethylamine (3:1 v/v) at -10°C. After 2 hours, aqueous workup (5% citric acid, saturated NaHCO₃) and recrystallization from ethanol/water (4:1) give 74% product purity ≥98% (HPLC).
Protocol 2: Active Ester Intermediate
Generating the Oxyma sulfonate ester first enhances coupling efficiency:
- React sulfonic acid (1 eq) with Oxyma (1.05 eq) and DIPEA (1.1 eq) in acetonitrile (0.5 M) at 0°C for 30 minutes.
- Add amine (1 eq) and stir at 25°C for 1.5 hours.
- Precipitate product by adding ice-cwater (5 vol), filter, and dry under vacuum (88% yield, 99.2% purity).
Reaction Optimization Data
| Condition | Protocol 1 | Protocol 2 |
|---|---|---|
| Temperature | -10°C | 25°C |
| Coupling Time | 2 hours | 1.5 hours |
| Solvent | DCM | MeCN |
| Purification Needed | Recrystallization | Precipitation |
Industrial-Scale Production
Batch Process Design
A patented large-scale synthesis (≥10 kg batches) employs continuous flow reactors for critical steps:
Sulfonylation
- 3,3,3-Trifluoropropane-1-sulfonyl chloride (1.05 eq) and amine (1 eq) fed at 2 L/min into a static mixer at -5°C
- Residence time: 8 minutes
- Immediate quenching with 5% NaHCO₃ (3 vol)
Crystallization
- Antisolvent (n-heptane) added at 0.5 vol/hour
- Cooling from 25°C to 5°C over 4 hours
- Isolated via centrifuge (≥95% recovery)
Drying
- Vacuum tray drying at 40°C/50 mbar for 12 hours
- Final moisture content ≤0.5% (Karl Fischer)
Quality Control Specifications
| Parameter | Specification | Test Method |
|---|---|---|
| Assay (HPLC) | 98.0-101.0% | USP <621> |
| Related Substances | ≤0.5% any impurity | HPLC-UV 210 nm |
| Residual Solvents | ≤500 ppm total | GC-FID |
| Particle Size | D90 ≤150 µm | Laser Diffraction |
Q & A
Q. What are the optimal synthetic routes for N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3,3,3-trifluoropropane-1-sulfonamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrrolidinone ring, followed by coupling with the trifluoropropane-sulfonamide moiety. Key steps include:
- Pyrrolidinone Activation : Use of 2,5-dioxopyrrolidine as a starting material, activated via nucleophilic substitution with ethoxyethylamine .
- Sulfonamide Coupling : Reaction of the intermediate with 3,3,3-trifluoropropane-1-sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to minimize hydrolysis .
- Yield Optimization : Monitor reaction progress via HPLC or LC-MS. Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the ethoxyethyl linker and trifluoropropyl group. The pyrrolidinone ring protons appear as distinct multiplets (δ 2.5–3.5 ppm), while the CF group shows a singlet in -NMR .
- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (expected [M+H]: ~427.1 Da) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve impurities; retention time depends on sulfonamide hydrophobicity .
Q. How can researchers address solubility challenges in aqueous and organic solvents during experimental design?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO (10–20% v/v) for aqueous buffers. For organic phases, DMF or THF enhances solubility .
- Surfactants : Polysorbate-80 (0.01–0.1% w/v) improves dispersion in cell-based assays .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the pyrrolidinone ring in cross-coupling reactions?
- Methodological Answer :
- Nucleophilic Susceptibility : The 2,5-dioxopyrrolidin-1-yl group undergoes ring-opening via nucleophilic attack (e.g., by amines or thiols). DFT calculations suggest transition states stabilized by electron-withdrawing sulfonamide groups .
- Catalytic Strategies : Phosphine catalysts (e.g., tributylphosphine) accelerate [3+2] annulations, forming heterocyclic adducts .
Q. How can in silico modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of sulfonamide-binding proteins (e.g., carbonic anhydrase). Parameterize the CF group’s electrostatic potential using Gaussian09 .
- MD Simulations : GROMACS simulations (CHARMM36 force field) assess stability of the ethoxyethyl linker in lipid bilayers .
Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., IC variability)?
- Methodological Answer :
- Dose-Response Refinement : Use 8-point dilution series (0.1 nM–100 µM) with triplicate measurements. Normalize data to positive/negative controls .
- Metabolite Interference Testing : Incubate the compound with liver microsomes (human or murine) to identify degradation products via LC-MS/MS .
Q. How can the sulfonamide moiety be modified to enhance target selectivity without compromising stability?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the sulfonamide with a phosphonamide or acyl sulfonamide group. Synthesize analogs via Pd-catalyzed coupling .
- Stability Assays : Compare half-lives in PBS (pH 7.4) and human plasma. Monitor degradation via UV-HPLC (λ = 254 nm) .
Methodological Tables
Q. Table 1. Key Characterization Parameters
| Technique | Parameters | Expected Outcomes |
|---|---|---|
| -NMR | 400 MHz, DMSO-d | δ 3.6–3.8 ppm (ethoxyethyl protons), δ 3.1 ppm (sulfonamide NH) |
| HR-ESI-MS | Positive mode, m/z | [M+H]: 427.12 (calc.), 427.11 (obs.) |
| HPLC | C18, 70:30 ACN/HO | Retention time: 6.8 min |
Q. Table 2. Synthetic Optimization Checklist
| Step | Critical Parameter | Adjustment Strategy |
|---|---|---|
| Ring Activation | Temperature | Maintain 0–5°C to prevent side reactions |
| Coupling | Solvent Polarity | Use DCM for optimal electrophilicity |
| Purification | Gradient Elution | 10% → 50% ethyl acetate in hexane |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
